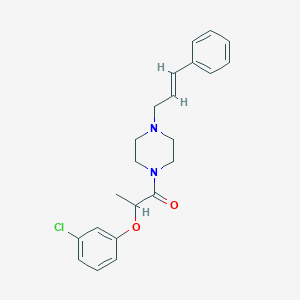![molecular formula C14H8N2O3S B259483 Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone, also known as PTOM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOM is a heterocyclic compound that contains a pyridine ring, an oxazole ring, and a thiophene ring. The unique structure of PTOM makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been shown to have several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or infected cells.
実験室実験の利点と制限
One of the advantages of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone in lab experiments is its high purity and yield. The compound can be synthesized using a relatively simple and cost-effective method. However, one of the limitations of using Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. One potential direction is the development of new drugs based on the structure of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The compound has shown promising results in various therapeutic areas, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another future direction is the investigation of the mechanism of action of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. Understanding how the compound works at the molecular level could provide insights into the development of new drugs and therapies. Finally, future research could focus on the optimization of the synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone to improve its purity and yield.
合成法
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone can be synthesized using a multi-step process that involves the reaction of pyridine-2-carboxaldehyde with thiophene-2-carboxylic acid to form pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone. The synthesis of Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been optimized to yield high purity and high yield.
科学的研究の応用
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific studies, including anti-inflammatory, anti-cancer, and anti-viral activities. Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.
特性
製品名 |
Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
|---|---|
分子式 |
C14H8N2O3S |
分子量 |
284.29 g/mol |
IUPAC名 |
pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C14H8N2O3S/c17-13(10-4-1-2-6-15-10)9-8-19-16-12(9)14(18)11-5-3-7-20-11/h1-8H |
InChIキー |
GSPDBABIHOGBJX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)

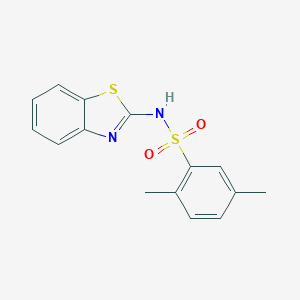
![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)
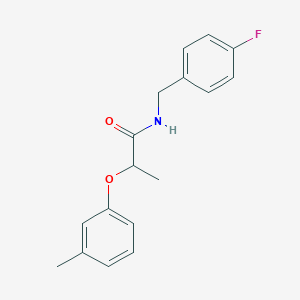
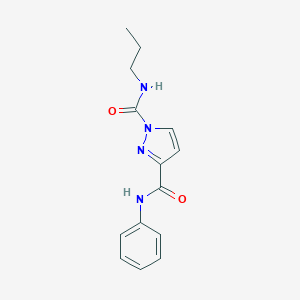
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
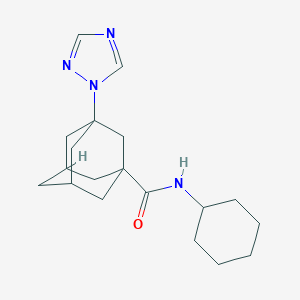
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
